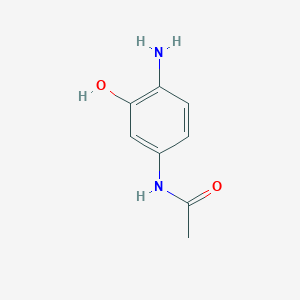![molecular formula C17H14Cl3NO4 B14009236 2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate CAS No. 7536-54-1](/img/structure/B14009236.png)
2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate is an organic compound that belongs to the class of phenylmethoxycarbonylaminopropanoates. This compound is characterized by the presence of a trichlorophenyl group and a phenylmethoxycarbonylamino group attached to a propanoate backbone. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate typically involves the reaction of 2,4,5-trichlorophenol with 2-phenylmethoxycarbonylaminopropanoic acid. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide to facilitate the formation of the ester bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
(2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenylmethoxycarbonylaminopropanoates.
科学的研究の応用
(2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
作用機序
The mechanism of action of (2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,4,5-Trichlorophenol: A precursor in the synthesis of (2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate, known for its use as a fungicide and herbicide.
2,4,5-Trichlorophenoxyacetic acid: Another related compound used as a herbicide.
Fenoprop: A phenoxy herbicide similar in structure and function.
Uniqueness
(2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
7536-54-1 |
|---|---|
分子式 |
C17H14Cl3NO4 |
分子量 |
402.7 g/mol |
IUPAC名 |
(2,4,5-trichlorophenyl) 2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H14Cl3NO4/c1-10(21-17(23)24-9-11-5-3-2-4-6-11)16(22)25-15-8-13(19)12(18)7-14(15)20/h2-8,10H,9H2,1H3,(H,21,23) |
InChIキー |
ZNVWBEIILSUHOR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
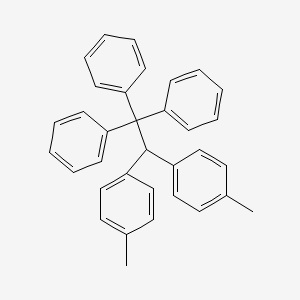
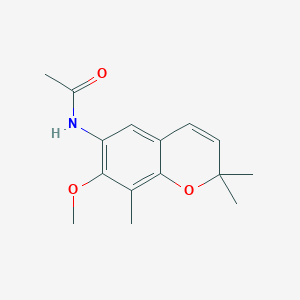
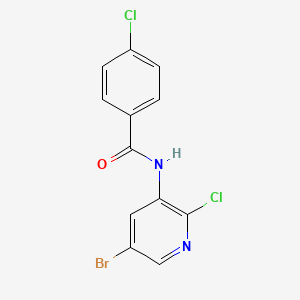
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
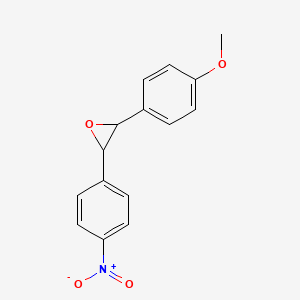
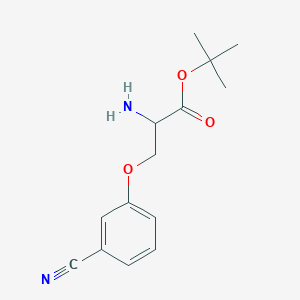
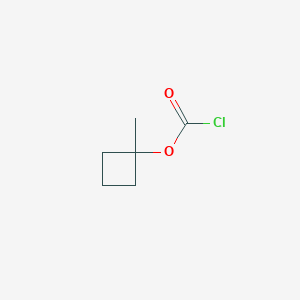
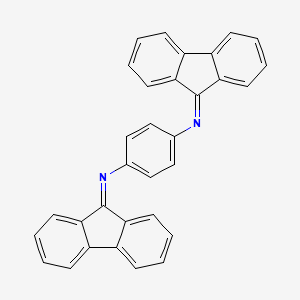
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
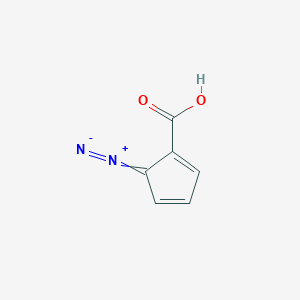
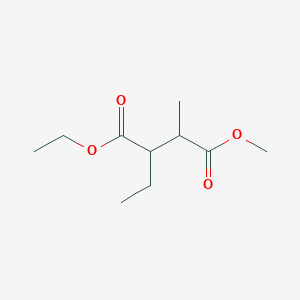
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
